Methyl [(acridin-9-yl)sulfanyl]acetate
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Overview
Description
Methyl [(acridin-9-yl)sulfanyl]acetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anti-cancer, anti-viral, anti-malarial, and anti-bacterial properties . The unique planar structure of acridine allows it to intercalate with DNA, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(acridin-9-yl)sulfanyl]acetate typically involves the reaction of acridine derivatives with thiol-containing compounds. One common method involves the reaction of acridine-9-thiol with methyl bromoacetate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Chemical Reactions Analysis
Types of Reactions
Methyl [(acridin-9-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and other substituted derivatives .
Scientific Research Applications
Methyl [(acridin-9-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex acridine derivatives.
Biology: Acts as a DNA intercalator, making it useful in studies of DNA-protein interactions.
Medicine: Investigated for its potential anti-cancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for visualization of biomolecules.
Mechanism of Action
The primary mechanism of action of methyl [(acridin-9-yl)sulfanyl]acetate involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerases. This leads to DNA damage and cell death, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another DNA intercalator with similar anti-cancer properties.
Amsacrine: A clinically used anti-cancer drug that also intercalates with DNA.
Quinacrine: Known for its anti-malarial and anti-cancer activities.
Uniqueness
Methyl [(acridin-9-yl)sulfanyl]acetate is unique due to the presence of the sulfanyl group, which can undergo various chemical modifications, enhancing its versatility in synthetic chemistry and potential biological activities.
Properties
CAS No. |
112827-75-5 |
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Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
methyl 2-acridin-9-ylsulfanylacetate |
InChI |
InChI=1S/C16H13NO2S/c1-19-15(18)10-20-16-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)16/h2-9H,10H2,1H3 |
InChI Key |
CIRDECYOIWQOAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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